1H-Pyrrole-3-carbodithioic acid
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Overview
Description
1H-Pyrrole-3-carbodithioic acid: is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. The presence of the carbodithioic acid group adds unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carbodithioic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with carbon disulfide in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-carbodithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioic acid group to thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
1H-Pyrrole-3-carbodithioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-carbodithioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl 1H-pyrrole-1-carbodithioate: This compound has a similar structure but with a benzyl group attached to the nitrogen atom.
1H-Pyrrole-1-carbodithioic acid phenylmethyl ester: Another related compound with a phenylmethyl ester group.
Uniqueness
1H-Pyrrole-3-carbodithioic acid is unique due to the position of the carbodithioic acid group on the pyrrole ring. This specific positioning imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
733688-13-6 |
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Molecular Formula |
C5H5NS2 |
Molecular Weight |
143.2 g/mol |
IUPAC Name |
1H-pyrrole-3-carbodithioic acid |
InChI |
InChI=1S/C5H5NS2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8) |
InChI Key |
JPJUAPZYWLYBST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1C(=S)S |
Origin of Product |
United States |
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